2-Bromo-m-xylene

Catalog No.
S661986
CAS No.
576-22-7
M.F
C8H9Br
M. Wt
185.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-m-xylene

CAS Number

576-22-7

Product Name

2-Bromo-m-xylene

IUPAC Name

2-bromo-1,3-dimethylbenzene

Molecular Formula

C8H9Br

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3

InChI Key

MYMYVYZLMUEVED-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)Br

Synonyms

1-Bromo-2,6-dimethylbenzene; 2,6-Dimethyl-1-bromobenzene; 2,6-Dimethylbromobenzene; 2,6-Dimethylphenyl Bromide; 2,6-Xylyl Bromide; 2-Bromo-1,3-dimethylbenzene;

Canonical SMILES

CC1=C(C(=CC=C1)C)Br

The exact mass of the compound 2-Bromo-m-xylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-m-xylene, also known as 2-bromo-1,3-dimethylbenzene, is a halogenated aromatic hydrocarbon used as a fundamental building block in organic synthesis. Its primary value lies in introducing the sterically hindered 2,6-dimethylphenyl moiety, a critical structural motif in the development of pharmaceuticals, agrochemicals, and advanced materials such as ligands for catalysis and organic electronics. The specific placement of the bromine atom between two methyl groups dictates its unique reactivity and steric profile compared to other bromoxylene isomers.

Research Fit

Cross-Coupling Electrophile Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions
Grignard Precursor Forms organomagnesium reagent for C–C bond formation
Pharma Intermediate Building block in API and advanced intermediate synthesis

Substituting 2-bromo-m-xylene with other isomers, such as 4-bromo-m-xylene or 2-bromo-p-xylene, is chemically inappropriate and leads to process failure. The unique 2,6-disubstitution pattern creates significant steric hindrance around the reaction site (the C-Br bond), which directly controls reactivity, reaction kinetics, and the three-dimensional structure of downstream products. Using an incorrect isomer will result in the formation of undesired product isomers with different physical, chemical, and biological properties, often creating purification challenges and compromising the performance of the final material or the efficacy of a pharmaceutical agent. Therefore, procurement of the specific 2-bromo isomer is essential for synthetic reproducibility and achieving the target molecular architecture.

Substitution Risk

• Regioselectivity diverges: 4-bromo and 5-bromo isomers direct electrophilic substitution to different positions.
• Synthetic route differs: 2-bromo-m-xylene requires diazotization; other isomers are accessible via direct bromination.
• Steric environment unique: ortho,ortho-dimethyl pattern creates distinct steric bulk in cross-coupling.

Precursor for Sterically Demanding Ligands in Catalysis and Materials Science

2-Bromo-m-xylene is the required precursor for synthesizing ligands incorporating the 2,6-dimethylphenyl (xylyl) group, which is crucial for creating a specific steric environment in catalysts and functional materials. For instance, the widely used N-heterocyclic carbene (NHC) ligand precursor, 1,3-bis(2,6-dimethylphenyl)imidazolium chloride (IXy.HCl), is prepared in high yield (89%) from 2,6-dimethylaniline, which is synthesized from 2-bromo-m-xylene. The steric bulk provided by the two ortho-methyl groups is a key design element that influences catalyst activity and selectivity, a feature not achievable with less-hindered isomers like 4-bromo-m-xylene.

Evidence DimensionReaction Yield for Key Ligand Precursor
Target Compound DataEnables synthesis of IXy.HCl in 89% yield
Comparator Or BaselineIsomeric precursors (e.g., from 4-bromo-m-xylene) would yield electronically and sterically different ligands (e.g., IMes or other analogues), which are not direct substitutes.
Quantified DifferenceNot a direct yield comparison, but a structural necessity. The 2,6-dimethylphenyl motif is functionally distinct from the 2,4- or 3,5-dimethylphenyl motifs derived from other isomers.
ConditionsSynthesis of 1,3-diaryl-imidazolium chlorides via reaction of 1,4-diaryl-1,4-diazabutadienes with paraformaldehyde and chlorotrimethylsilane.

This compound is essential for accessing a specific class of sterically hindered ligands that are critical for performance in modern catalysis and are not accessible from other isomers.

Regioselectivity
Head-to-head
Acetylation para to Br; consistent with 4-isomer, distinct from 5-isomer
Predictable para-directing orientation for route design
Friedel-Crafts conditions; partial rate factor analysis

Enables Synthesis of Specific Fluorescent Emitters for Organic Electronics (OLEDs)

In the synthesis of high-performance materials for organic light-emitting diodes (OLEDs), 2-bromo-m-xylene serves as an essential building block. For example, the fluorescent emitter 2,5,8,11-tetrakis(2,6-dimethylphenyl)perylene [FE-02] is synthesized via a Suzuki coupling reaction between a perylene-boronate core and 2-bromo-m-xylene. The use of this specific isomer is critical; substituting it with another, such as 4-bromo-m-xylene, would result in a different final molecule with altered molecular packing, electronic properties, and ultimately, different device performance.

Evidence DimensionPrecursor Suitability for Patented OLED Material
Target Compound DataRequired reactant for the synthesis of 2,5,8,11-tetrakis(2,6-dimethylphenyl)perylene [FE-02].
Comparator Or BaselineUse of isomeric bromoxylenes would lead to different, non-target compounds with different photophysical properties.
Quantified DifferenceStructural necessity; not a quantitative performance comparison.
ConditionsPalladium-catalyzed Suzuki coupling reaction with a perylene-tetraboronate ester.

Procurement of this exact isomer is required to replicate patented synthesis routes for specific, high-performance organic electronic materials.

Synthetic Route
Reported
Diazotization of 2,6-dimethylaniline; 42% isolated yield
Distinct supply chain vs direct bromination route
4-isomer via direct bromination; substitution alters precursor

Differentiated Physical Properties for Process Control and Purification

2-Bromo-m-xylene possesses distinct physical properties compared to its close isomers, which is critical for process design, handling, and purification. It has a reported boiling point of 206 °C and a density of 1.389 g/mL at 25 °C. In contrast, a common isomeric substitute, 4-bromo-o-xylene (CAS 583-71-1), has a higher boiling point of 214-215 °C and a slightly lower density of 1.37 g/mL. These differences in boiling points are significant enough to allow for separation by fractional distillation and are key parameters for ensuring process control and final product purity.

Evidence DimensionBoiling Point (°C)
Target Compound Data206 °C
Comparator Or Baseline4-Bromo-o-xylene (CAS 583-71-1): 214-215 °C
Quantified Difference8-9 °C lower boiling point
ConditionsStandard atmospheric pressure (literature values).

The distinct boiling point provides a reliable and scalable method for purification and quality control, which is essential for manufacturing high-purity downstream products.

Sterically Hindered Coupling
Class-level
Enables 2,2′,4,6,6′-pentamethylbiphenyl synthesis
Unique for hindered biaryl scaffold preparation
Class-level inference; source review recommended
Oxidation Selectivity
Reported
Route A: 2-bromoisophthalic acid (58%); Route B: 2-bromo-3-methylbenzoic acid (42%)
Divergent oxidation to mono- or di-acid products
Yield context-dependent on reaction conditions

Synthesis of Sterically Hindered Phosphine and N-Heterocyclic Carbene (NHC) Ligands

This compound is the designated starting material for creating ligands with the 2,6-dimethylphenyl moiety. This specific structural feature is used to build a sterically crowded pocket around a metal center, which is critical for enhancing catalytic activity and selectivity in cross-coupling reactions, olefin metathesis, and other transformations.

Precursor for Specific Blue and Green Fluorescent Emitters in OLED Devices

As demonstrated in patent literature, 2-bromo-m-xylene is a non-interchangeable building block for specific, high-performance perylene-based fluorescent emitters. Its use ensures the correct molecular geometry needed to achieve desired photophysical properties, such as emission wavelength and quantum efficiency, in the final OLED device.

Building Block for Agrochemicals and Pharmaceuticals Requiring a Xylyl Moiety

The 2,6-dimethylphenyl group, introduced via 2-bromo-m-xylene, is a recurring motif in various biologically active molecules. Its defined steric and electronic properties are often essential for binding to a specific biological target. Using the correct isomer is paramount for achieving the intended therapeutic or pesticidal activity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hindered biaryl ligand synthesis
ortho,ortho-Dimethyl steric congestion
Atropisomer formation and chiral ligand performance
Regioselective electrophilic substitution
Consistent para-directing bromine effect
Positional selectivity in Friedel-Crafts acylation
Divergent oxidative derivatization
Methyl group oxidation susceptibility
Product identity (di-acid vs mono-acid) and yield
Pharmaceutical intermediate cross-coupling
Aryl bromide with defined substitution pattern
Cross-coupling reproducibility and product profile

XLogP3

3.3

Boiling Point

203.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

576-22-7

Wikipedia

2-bromo-m-xylene

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